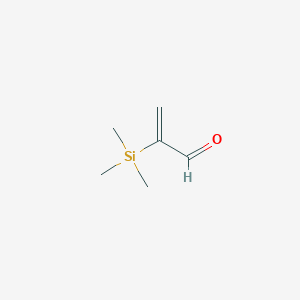

2-Trimethylsilylpropenal

Description

Significance of Alpha,Beta-Unsaturated Aldehydes in Synthetic Methodologies

Alpha,beta-unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. nih.gov This arrangement of alternating double and single bonds results in a delocalized π-electron system, which profoundly influences the molecule's reactivity. pressbooks.pub They are widely recognized as valuable "building blocks" in organic synthesis due to the presence of multiple reactive sites. nih.govresearchgate.net The carbonyl carbon, the α-carbon, and the β-carbon are all susceptible to attack by various reagents, allowing for a diverse range of chemical transformations.

The reactivity of α,β-unsaturated aldehydes is a cornerstone of many fundamental synthetic strategies. pressbooks.pub They readily participate in a variety of reactions, including:

Nucleophilic Addition: Depending on the nature of the nucleophile, addition can occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). pressbooks.pub This dual reactivity allows for the controlled formation of different types of products.

Cycloaddition Reactions: The conjugated system makes these compounds excellent partners in cycloaddition reactions, such as the Diels-Alder reaction, leading to the formation of cyclic structures. nih.gov

Aldol (B89426) Condensations: The presence of the aldehyde group enables them to act as both electrophiles and, via their enolates, as nucleophiles in aldol-type reactions, facilitating carbon-carbon bond formation. researchgate.net

The versatility of α,β-unsaturated aldehydes has made them indispensable in the synthesis of a wide array of molecules, from pharmaceuticals and agrochemicals to fragrances and polymers. nih.govresearchgate.net The ability to introduce functional groups at specific positions within the molecule makes them highly sought-after intermediates in multi-step syntheses. researchgate.net

Unique Contributions of Organosilicon Moieties to Molecular Reactivity and Selectivity

The introduction of a silicon-containing group, such as the trimethylsilyl (B98337) (TMS) group in 2-trimethylsilylpropenal, imparts unique and valuable properties to organic molecules. numberanalytics.comrsc.org Organosilicon chemistry has become a central pillar of modern synthetic chemistry, offering novel solutions for stereocontrol, functional group protection, and the construction of complex molecular frameworks. beilstein-journals.org

Key contributions of organosilicon moieties include:

Steric Influence: The bulky nature of silyl (B83357) groups can direct the approach of reagents, leading to high levels of stereoselectivity in chemical reactions. This is a critical aspect in the synthesis of chiral molecules, where precise control over the three-dimensional arrangement of atoms is essential.

Electronic Effects: The silicon-carbon bond is polarized towards carbon, influencing the electron distribution within the molecule and altering the reactivity of nearby functional groups. wikipedia.org

Stabilization of Intermediates: Silicon can stabilize adjacent positive charges (β-carbocation stabilization or the "alpha-silicon effect") and negative charges (α-anion stabilization), facilitating certain reaction pathways.

Functional Group Manipulation: Silyl groups can be transformed into other functional groups, such as hydroxyl groups, providing synthetic flexibility. rsc.org For instance, the dimethyl(phenyl)silyl group can be converted to a hydroxy group through protodesilylation followed by oxidation. rsc.orgrsc.org

The integration of silicon into organic molecules has led to the development of powerful synthetic methods, including the Peterson olefination, the Hosomi-Sakurai allylation, and various cross-coupling reactions. numberanalytics.combeilstein-journals.org These methods have found widespread application in the synthesis of natural products and other complex organic targets. beilstein-journals.org

Research Trajectory and Scholarly Importance of 2-Trimethylsilylpropenal

The study of 2-trimethylsilylpropenal and related α-silyl-α,β-unsaturated carbonyl compounds has been an active area of research. Early investigations focused on understanding the fundamental reactivity of these bifunctional molecules. For example, the reaction of the lithium enolate derived from methyl 3-dimethyl(phenyl)silylbutanoate with the N-silylimine of 3-trimethylsilylpropenal was shown to produce β-lactams with high cis-stereoselectivity. rsc.orgrsc.org

More recent research has explored the utility of derivatives of 2-trimethylsilylpropenal in complex synthetic applications. For instance, (Z)-3-iodo-3-trimethylsilylpropenal has been utilized in titanium-mediated pinacol (B44631) coupling reactions to prepare elaborate building blocks for subsequent carbon-carbon bond-forming reactions. oup.com Furthermore, chiral versions of related compounds, such as (2S, 3S)-2,3-epoxy-3-trimethylsilylpropanal, have been developed as valuable reagents for stereoselective synthesis, affording adducts with high diastereoselectivity. acs.orgtandfonline.comnih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-trimethylsilylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OSi/c1-6(5-7)8(2,3)4/h5H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCTXSOXYFLCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447099 | |

| Record name | 2-Trimethylsilylpropenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58107-33-8 | |

| Record name | 2-Trimethylsilylpropenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trimethylsilylpropenal and Its Derivatives

Established Synthetic Routes to 2-Trimethylsilylpropenal Precursors

The preparation of 2-trimethylsilylpropenal often involves the synthesis of key precursors that already contain the silyl (B83357) group, followed by the introduction of the aldehyde functionality, or vice versa.

Strategies for Introducing the Trimethylsilyl (B98337) Group onto Propenal Scaffolds

The introduction of a trimethylsilyl (TMS) group at the 2-position of a propenal scaffold can be achieved through several strategic approaches. One common method involves the protection of the aldehyde group of an α,β-unsaturated aldehyde, such as acrolein or its derivatives, followed by a silylation reaction. For instance, the aldehyde can be converted to a more stable intermediate like a dithiane acetal (B89532). The protected intermediate can then be deprotonated at the α-position using a strong base, such as an organolithium reagent, followed by quenching with a silylating agent like trimethylsilyl chloride (TMSCl) orgsyn.org. Subsequent deprotection of the acetal regenerates the aldehyde, yielding the desired 2-trimethylsilylpropenal.

Another approach involves the use of organometallic reagents. For example, the reaction of bis(trimethylsilyl)methyllithium (B8397086) with cinnamaldehyde (B126680) can lead to the formation of dienylsilanes orgsyn.org. While not a direct route to 2-trimethylsilylpropenal, this methodology highlights the use of silylated organometallics in constructing related unsaturated systems.

The protection of hydroxyl groups as trimethylsilyl ethers is a common strategy in multi-step syntheses wikipedia.org. Reagents like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA) are frequently employed for this purpose tcichemicals.com. While this applies to alcohol protection, the underlying principles of silylation are relevant to the modification of various functional groups.

Formylation Approaches for the Alpha,Beta-Unsaturated System

A direct and efficient method for the synthesis of α,β-unsaturated aldehydes involves the formylation of vinylsilanes. A notable example is the reaction of 1,2-disubstituted vinyltrimethylsilanes with dichloromethyl methyl ether in the presence of a Lewis acid catalyst, such as titanium(IV) chloride. This reaction proceeds with the replacement of the silyl group to furnish (E)-2-alkenals in a selective manner oup.com. This method provides a straightforward route to α,β-unsaturated aldehydes from readily available vinylsilane precursors.

Rhodium-catalyzed hydroformylation of alkynes represents another powerful strategy for accessing α,β-unsaturated aldehydes. The use of specific ligands, such as tetraphosphoramidites, allows for high chemo- and regioselectivity, favoring the formation of the desired aldehyde products from a variety of symmetrical and unsymmetrical alkynes acs.org.

Furthermore, the reduction of α,β-unsaturated acid chlorides to the corresponding aldehydes can be achieved using hydrosilanes, like triethylsilane, in the presence of a palladium catalyst organic-chemistry.org. This method is tolerant of various functional groups and provides good to high yields of the α,β-unsaturated aldehydes.

Advanced Methodologies for Stereoselective Synthesis of 2-Trimethylsilylpropenal Analogues

The development of stereoselective methods for the synthesis of chiral 2-trimethylsilylpropenal analogues is of paramount importance for their application in asymmetric synthesis. These approaches often rely on the use of chiral auxiliaries or asymmetric catalysis.

Utilization of Chiral Auxiliaries and Asymmetric Catalysis in Propenal Derivative Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.orgthieme-connect.com. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in various asymmetric transformations, including aldol (B89426) additions and alkylations nih.govtcichemicals.com. For the synthesis of chiral silylated aldehydes, the SAMP/RAMP hydrazone methodology has proven to be highly effective. In this approach, an aldehyde is first converted into a chiral hydrazone using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). The resulting azaenolate can then be α-silylated with high regio- and enantioselectivity. Oxidative cleavage of the auxiliary then liberates the chiral α-silyl aldehyde researchgate.netacs.org.

Asymmetric catalysis offers an alternative and often more atom-economical approach. Chiral silylated pyrrolidine (B122466) catalysts, for instance, have been developed for asymmetric Michael reactions involving aldehydes and nitro-olefins, affording products with high enantioselectivity nih.gov.

| Chiral Auxiliary/Catalyst | Reaction Type | Substrate | Product | Diastereomeric/Enantiomeric Excess | Reference |

| SAMP/RAMP Hydrazones | α-Silylation | Aldehydes/Ketones | α-Silyl Aldehydes/Ketones | High (not specified) | researchgate.netacs.org |

| Chiral Silylated Pyrrolidine | Michael Addition | Aldehydes and Nitro-olefins | Michael Adducts | up to 99% ee | nih.gov |

| Evans Oxazolidinone | Aldol Addition | N-Acyloxazolidinone | β-Hydroxy Carbonyl | High (not specified) | nih.govtcichemicals.com |

Enantioselective and Diastereoselective Approaches to Silylated Aldehydes

Building upon the use of chiral auxiliaries, a practical, large-scale synthesis of β-amino esters has been developed involving the diastereoselective coupling of a chiral imine derived from (S)-phenylglycinol and 3-trimethylsilylpropanal (B3031177) with a Reformatsky reagent. This reaction proceeds with high diastereoselectivity (>98% de) acs.org.

The diastereoselective fluorination of silylated N,O-heterocycles, prepared via a nitroso-Diels-Alder reaction, provides access to fluorinated building blocks with moderate to high diastereoselectivity researchgate.net. Although not directly producing silylated aldehydes, this methodology demonstrates the stereocontrolled functionalization of silylated cyclic systems.

Prins cyclizations of silyl acetals with homoallylic alcohols, mediated by a Lewis acid, can proceed with excellent diastereoselectivity to furnish silyltetrahydropyrans. These can then be converted to deoxysugar analogues bris.ac.uk.

A notable example of a chiral silylated building block is (2S, 3S)-2,3-epoxy-3-trimethylsilylpropanal, which serves as a conjunctive reagent in stereoselective reactions acs.org.

| Method | Substrates | Product Type | Stereoselectivity | Reference |

| Reformatsky Reaction | Chiral imine from 3-trimethylsilylpropanal, Reformatsky reagent | β-Amino ester | >98% de | acs.org |

| Prins Cyclization | Silyl acetal, Homoallylic alcohol | Silyltetrahydropyran | Excellent (not specified) | bris.ac.uk |

| Diastereoselective Fluorination | Silylated N,O-heterocycle | Fluorinated 1,2-oxazine | Moderate to high (not specified) | researchgate.net |

Derivatization Pathways: Transformation into Key Synthetic Intermediates

The aldehyde and trimethylsilyl functionalities in 2-trimethylsilylpropenal and its derivatives allow for a wide range of chemical transformations, converting them into valuable synthetic intermediates. The aldehyde group can undergo standard reactions such as oxidation, reduction, and addition of nucleophiles. For instance, derivatization with reagents like hydroxylamine (B1172632) can be used to enhance ionization efficiency in mass spectrometry analysis ddtjournal.com.

The carbon-silicon bond offers unique synthetic opportunities. A key reaction is the Peterson olefination, where α-silyl aldehydes react with organometallic reagents to form alkenes acs.org. The trimethylsilyl group can also be replaced with other functional groups. For example, 3-iodo-3-trimethylsilylpropenal has been utilized as a versatile unit in pinacol (B44631) coupling reactions acs.org.

The reaction of a chiral imine derived from 3-trimethylsilylpropanal with a Reformatsky reagent, as mentioned earlier, not only demonstrates a stereoselective synthesis but also a derivatization pathway to β-amino esters, which are important building blocks in medicinal chemistry acs.org.

Furthermore, α,β-unsaturated silyl ketones, which are structurally related to 2-trimethylsilylpropenal, can serve as precursors for aldol additions colab.ws. The synthesis of 3-trimethylsilyl-3-buten-2-one has been well-documented, involving the silylation of an enyne precursor followed by hydration and oxidation orgsyn.org.

The versatility of these compounds is further highlighted by their use in the synthesis of complex molecules. For example, silylated intermediates have been employed in the synthesis of nucleoside analogues google.com and natural products like penaresidin (B1208786) A clockss.org.

| Reagent/Reaction Type | Functional Group Targeted | Product Type | Reference |

| Reformatsky Reagent | Aldehyde (as imine) | β-Amino ester | acs.org |

| Pinacol Coupling | Aldehyde | Diol | acs.org |

| Peterson Olefination | α-Silyl aldehyde | Alkene | acs.org |

| Oxidation/Reduction | Aldehyde | Carboxylic acid/Alcohol | General |

| Grignard/Organolithium Addition | Aldehyde | Secondary alcohol | General |

Synthesis of Silylated Epoxyaldehydes from 2-Trimethylsilylpropenal

The conversion of 2-trimethylsilylpropenal to silylated epoxyaldehydes represents a key transformation, yielding valuable chiral intermediates. The presence of the silicon atom influences the stereochemical outcome of the epoxidation reaction. A significant method involves the asymmetric epoxidation of the carbon-carbon double bond to produce chiral α,β-epoxy aldehydes.

One notable application is the synthesis of (2S, 3S)-2,3-epoxy-3-trimethylsilylpropanal, which has been utilized as a specialized conjunctive reagent in organic synthesis. acs.org The epoxidation can be achieved using various oxidizing agents, with the choice of reagent and catalyst being crucial for controlling the diastereoselectivity and enantioselectivity of the product. For instance, chelate-controlled additions to α,β-epoxy aldehydes demonstrate the utility of these synthons. researchgate.net The reaction of trans-substituted α,β-epoxy aldehydes with nucleophiles like allyltributyltin or trimethylsilyl cyanide, mediated by lithium perchlorate (B79767) (LiClO₄), proceeds with high selectivity to form syn-alcohols. researchgate.net

The general transformation is outlined below:

Reaction Scheme: Epoxidation of 2-Trimethylsilylpropenal

Where [O] represents an epoxidizing agent.

Detailed research has focused on the diastereoselective reactions of the resulting epoxy aldehydes. For example, their reaction with β-silylphosphorous ylides can produce O-silylated epoxyallyl alcohols with high diastereoselectivity. researchgate.net

| Reactant | Reagent/Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|

| trans-α,β-Epoxy Aldehydes | Allyltributyltin / LiClO₄ | syn-1,2-Diols | High selectivity for the syn-diol product. | researchgate.net |

| trans-α,β-Epoxy Aldehydes | Trimethylsilyl cyanide / LiClO₄ | syn-Cyanohydrins | Provides a general method for synthesizing syn-alcohols with high selectivity. | researchgate.net |

| α,β-Epoxy Aldehydes (Ia-Id) | β-Silylphosphorous Ylide (II) | O-Silylated Epoxyallyl Alcohols (III) | Reaction proceeds with high diastereoselectivity. | researchgate.net |

Formation of Silylated Lactams and Related Heterocyclic Systems

2-Trimethylsilylpropenal serves as a precursor for the synthesis of various heterocyclic compounds, including silylated lactams. The reactivity of the α,β-unsaturated system is central to these transformations, particularly through cycloaddition reactions.

Silylated β-Lactams:

β-Lactams are a prominent class of four-membered heterocyclic compounds. A primary route to their synthesis is the [2+2] cycloaddition reaction, often referred to as the Staudinger reaction, between a ketene (B1206846) and an imine. While 2-trimethylsilylpropenal is an aldehyde, it can be a precursor to a silylketene. Alternatively, it can participate in cycloadditions that lead to related heterocyclic structures. For instance, theoretical and experimental studies have described the stereoselective formation of silylated cis-β-lactams from the Lewis acid-catalyzed [2+2] cycloaddition of (trimethylsilyl)ketene and an α-imino ester. researchgate.net The presence of a Lewis acid catalyst, such as BF₃, can promote the reaction, with coordination to the ketene being a favorable pathway. researchgate.net

The general pathway for forming β-lactams involves the reaction of an imine with a ketene, which can be generated in situ. researchgate.net The versatility of [2+2] cycloadditions is widely recognized for constructing strained four-membered rings. libretexts.orgnih.gov

Other Heterocyclic Systems:

The carbon-carbon double bond in 2-trimethylsilylpropenal, activated by both the aldehyde and the silyl group, can participate in other types of cycloadditions to form different heterocyclic rings. For example, [4+2] cycloadditions (Diels-Alder reactions) are fundamental for creating six-membered rings. libretexts.org In this context, 2-trimethylsilylpropenal can act as the dienophile, reacting with a suitable diene. The electronic nature of the substituents on both the diene and dienophile is critical for the success of these reactions. libretexts.org Transition metal-catalyzed cycloadditions offer an alternative that can proceed under milder conditions and may exhibit different selectivity compared to thermal reactions. williams.edu

Furthermore, the aldehyde functionality allows for condensation reactions with various binucleophiles to construct a wide array of heterocyclic systems. clockss.orgguilan.ac.ir For instance, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine could lead to isoxazoles. The specific reaction pathway and resulting heterocycle depend on the nature of the reacting partner and the reaction conditions employed. clockss.org

| Heterocyclic System | General Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| β-Lactam | [2+2] Cycloaddition | Silylketene + Imine | Lewis acid catalysis can enhance stereoselectivity, favoring cis products. | researchgate.net |

| Substituted Cyclohexene | [4+2] Cycloaddition (Diels-Alder) | 2-Trimethylsilylpropenal (as dienophile) + Diene | Reaction viability depends on the electronic properties of the diene. | libretexts.org |

| Various 5- and 6-membered Heterocycles | Condensation/Cyclization | 2-Trimethylsilylpropenal + Binucleophile (e.g., hydrazine, hydroxylamine) | The aldehyde group reacts with the nucleophile, followed by ring closure. | clockss.orguou.ac.in |

Mechanistic Investigations of 2 Trimethylsilylpropenal Reactivity

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic additions to the carbonyl carbon of 2-trimethylsilylpropenal are a key class of reactions. The stereochemical course of these additions is dictated by the existing asymmetry and the nature of the substituents alpha to the carbonyl group.

Stereochemical Control Mechanisms: Analysis of Felkin–Anh and Related Models

The stereochemical outcome of nucleophilic addition to α-chiral aldehydes like 2-trimethylsilylpropenal can be predicted and rationalized using the Felkin-Anh model. wikipedia.orgyoutube.com This model analyzes the steric and electronic interactions in the transition state to predict the favored diastereomer. The model posits that the largest group (L) on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. youtube.comuwindsor.ca The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, which is an angle of approximately 107 degrees relative to the carbon-oxygen bond, approaching from the face opposite the large group and closer to the smallest group (S). youtube.comuwindsor.ca

In the context of 2-trimethylsilylpropenal, the substituents on the α-carbon are the trimethylsilyl (B98337) group, a vinyl proton, and the vinylic carbon which is part of the double bond. The relative sizes of these groups determine the preferred conformation for nucleophilic attack.

When an electronegative atom is present on the alpha stereocenter, a modified version known as the polar Felkin-Anh model is applied. wikipedia.org This variation suggests that the electronegative substituent, regardless of its steric size, is treated as the large group (L). This is attributed to the stabilization of the transition state through hyperconjugation between the C-X antibonding σ* orbital and the forming bond. wikipedia.org

Influence of the Trimethylsilyl Group on Diastereofacial Selectivity in Carbonyl Additions

The trimethylsilyl (TMS) group at the α-position of 2-trimethylsilylpropenal exerts a significant influence on the diastereofacial selectivity of nucleophilic additions to the carbonyl group. This influence stems from a combination of steric and electronic effects.

Steric Influence: The TMS group is sterically demanding. thieme-connect.de According to the Felkin-Anh model, its large size would direct it to the anti-periplanar position relative to the incoming nucleophile in the transition state, thereby controlling the facial selectivity of the attack. Nucleophiles will preferentially add to the less hindered face of the carbonyl group.

Electronic Influence: The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β-position through hyperconjugation. wikipedia.org While this effect is more pronounced in reactions involving carbocation formation, it can also influence the transition state geometry in carbonyl additions.

Studies on related α-silyl carbonyl compounds have shown that nucleophilic additions often proceed with high diastereoselectivity. rsc.org For instance, the reaction of nucleophiles with 2-alkyl-3-trimethylsilylalk-3-enyl carbonyl compounds yields 'Cram' products with high diastereoselectivity. rsc.org The table below illustrates the expected major diastereomer based on the Felkin-Anh model for a generic α-silyl aldehyde.

| Reactant | Nucleophile (Nu-) | Predicted Major Diastereomer | Controlling Factor |

|---|---|---|---|

| α-Trimethylsilyl Aldehyde | Grignard Reagent (R-MgX) | Felkin-Anh Product | Steric hindrance from the TMS group |

| α-Trimethylsilyl Aldehyde | Organolithium Reagent (R-Li) | Felkin-Anh Product | Steric hindrance from the TMS group |

| α-Trimethylsilyl Aldehyde | Hydride (e.g., from LiAlH4) | Felkin-Anh Product | Steric hindrance from the TMS group |

Computational Insights into Transition State Geometries and Reaction Pathways

Computational studies have provided valuable insights into the mechanisms of nucleophilic additions to carbonyl compounds. researchgate.netkab.ac.ug These studies confirm that the nucleophile does not approach the carbonyl carbon perpendicularly but rather follows the Bürgi-Dunitz trajectory. Theoretical calculations allow for the modeling of transition state geometries and the rationalization of observed stereoselectivities.

For α-substituted carbonyl compounds, computational models have been used to evaluate the relative energies of different transition states predicted by models like Felkin-Anh. These calculations often consider the stabilization provided by hyperconjugative interactions. For example, in the polar Felkin-Anh model, the stabilization arises from the interaction between the HOMO of the nucleophile and the LUMO of the substrate, which is a combination of the π* orbital of the carbonyl and the σ* orbital of the carbon-substituent bond.

While specific computational studies on 2-trimethylsilylpropenal are not widely available, the principles derived from studies on similar systems can be applied. Such studies would likely confirm the dominant role of the sterically bulky trimethylsilyl group in dictating the transition state geometry and, consequently, the stereochemical outcome of the reaction.

Electrophilic Additions to the Alkene Moiety

The alkene moiety in 2-trimethylsilylpropenal is susceptible to electrophilic attack. The regioselectivity and stereochemistry of these additions are influenced by the electronic properties of both the trimethylsilyl group and the formyl group.

Regioselectivity and Stereochemical Outcomes in Alkene Functionalization

Electrophilic addition to an unsymmetrical alkene generally follows Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.orglibretexts.org In the case of 2-trimethylsilylpropenal, the two carbons of the double bond are electronically differentiated by the attached silyl (B83357) and formyl groups.

The outcome of an electrophilic addition is a result of the competition between the electron-donating effect of the trimethylsilyl group and the electron-withdrawing effect of the formyl group. The trimethylsilyl group, through hyperconjugation, can stabilize a positive charge on the β-carbon (the carbon bearing the silyl group), an effect known as the β-silyl effect. wikipedia.orgu-tokyo.ac.jp Conversely, the formyl group is strongly electron-withdrawing, which would destabilize a carbocation at the adjacent α-carbon.

This leads to a predictable regioselectivity where the electrophile adds to the α-carbon (the carbon with the formyl group), placing the resulting positive charge on the β-carbon where it is stabilized by the silyl group.

The stereochemistry of electrophilic additions to vinylsilanes often proceeds with retention of the double bond configuration. wikipedia.org The reaction can occur via either syn- or anti-addition, depending on the specific electrophile and reaction conditions. masterorganicchemistry.com

Role of the Trimethylsilyl Group in Activating or Directing Electrophilic Additions

The trimethylsilyl group plays a crucial directing role in electrophilic additions to the alkene of 2-trimethylsilylpropenal. The β-silyl effect is a key factor in stabilizing the carbocation intermediate that forms upon electrophilic attack. wikipedia.orgnih.gov This stabilization makes the β-carbon the preferred site for the development of positive charge, thus directing the incoming electrophile to the α-carbon. nih.gov

Kinetic studies on related vinylsilanes have shown that the α-silyl-stabilization of an intermediate carbenium ion is weaker than α-methyl stabilization. nih.gov However, the β-silyl effect is significant in directing the regiochemical outcome. The replacement of a vinylic hydrogen with a TMS group only slightly affects the nucleophilicity of the C=C bond. nih.gov

The table below summarizes the expected regiochemical outcome for the electrophilic addition of a generic electrophile (E+) to 2-trimethylsilylpropenal.

| Reactant | Electrophile (E+) | Predicted Intermediate | Directing Group | Predicted Regioisomer |

|---|---|---|---|---|

| 2-Trimethylsilylpropenal | H+ | β-Silyl Carbocation | Trimethylsilyl | Addition of E+ to the α-carbon |

| 2-Trimethylsilylpropenal | Br+ (from Br2) | β-Silyl Carbocation/Bridged Bromonium Ion | Trimethylsilyl | Addition of E+ to the α-carbon |

| 2-Trimethylsilylpropenal | Acylium ion (RCO+) | β-Silyl Carbocation | Trimethylsilyl | Addition of E+ to the α-carbon |

Cycloaddition Reactions and Pericyclic Processes

The unique electronic and steric properties imparted by the trimethylsilyl group at the α-position of the propenal scaffold significantly influence its behavior in cycloaddition and pericyclic reactions. These transformations provide efficient routes to complex cyclic and polycyclic systems.

Diels-Alder and Related [m+n] Annulation Reactions Involving 2-Trimethylsilylpropenal

While specific examples of Diels-Alder reactions involving 2-trimethylsilylpropenal as the dienophile are not extensively documented in readily available literature, the general principles of [4+2] cycloadditions provide a framework for understanding its expected reactivity. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The presence of the electron-withdrawing aldehyde group in 2-trimethylsilylpropenal activates the double bond for reaction with electron-rich dienes.

The trimethylsilyl group is anticipated to exert both steric and electronic effects on the cycloaddition. Sterically, it can influence the endo/exo selectivity of the reaction. The "endo rule" in Diels-Alder reactions generally predicts that the substituents on the dienophile will orient themselves towards the developing π-system of the diene in the transition state. However, the bulky trimethylsilyl group may disfavor this arrangement, potentially leading to a higher proportion of the exo product.

Electronically, the silicon atom can stabilize an adjacent developing positive charge (the β-silicon effect), which could influence the regioselectivity of the reaction with unsymmetrical dienes. Lewis acid catalysis is a common strategy to enhance the rate and selectivity of Diels-Alder reactions. Coordination of a Lewis acid to the carbonyl oxygen of 2-trimethylsilylpropenal would further increase its dienophilic character, potentially enabling reactions with less reactive dienes and influencing the stereochemical outcome.

Intramolecular Cyclizations and Rearrangements Featuring the Propenal Unit

The propenal unit within 2-trimethylsilylpropenal and its derivatives can participate in a variety of intramolecular cyclizations and rearrangements, leading to the formation of diverse carbocyclic and heterocyclic frameworks.

One notable example of a related intramolecular process is the cyclization of imines bearing a 2-(thiomethyl)-3-trimethylsilyl-1-propenyl terminator. While not identical to 2-trimethylsilylpropenal, this structurally analogous system provides insight into the potential for intramolecular reactions. In these cases, the trimethylsilyl group plays a crucial role in stabilizing cationic intermediates, thereby facilitating the cyclization process.

Divinyl ketones, which can be conceptually derived from 2-trimethylsilylpropenal through further synthetic transformations, are key precursors in the Nazarov cyclization. This acid-catalyzed 4π-electrocyclization is a powerful method for the synthesis of cyclopentenones. The presence of a silicon substituent can direct the regioselectivity of the elimination step following the electrocyclization, a phenomenon known as the silicon-directed Nazarov cyclization. This directing effect stems from the ability of the silicon group to stabilize a β-carbocation, leading to the formation of a specific, and often less thermodynamically stable, double bond isomer in the product.

Furthermore, the alkene and carbonyl functionalities of the 2-trimethylsilylpropenal scaffold make it a potential substrate for the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. While direct examples with 2-trimethylsilylpropenal are not prevalent, the reaction is known to be applicable to a wide range of alkenes.

Other Significant Reaction Pathways Involving the 2-Trimethylsilylpropenal Scaffold

Beyond pericyclic reactions, the aldehyde functionality of 2-trimethylsilylpropenal is amenable to a range of other important carbon-carbon bond-forming reactions.

Pinacol (B44631) Coupling Reactions of Silylated Aldehydes

The Pinacol coupling is a reductive dimerization of aldehydes or ketones to form 1,2-diols. This reaction typically proceeds via a radical mechanism initiated by a one-electron transfer from a reducing agent. While the Pinacol coupling of 2-trimethylsilylpropenal itself is not explicitly detailed, a closely related substrate, (Z)-3-iodo-3-trimethylsilylpropenal, has been shown to undergo a highly diastereoselective Pinacol coupling reaction mediated by titanium tetraiodide (TiI4). researchgate.net

In this reported transformation, the coupling of (Z)-3-iodo-3-trimethylsilylpropenal afforded the corresponding dl-1,2-diol with high selectivity. The reaction proceeds through the formation of ketyl radicals which then dimerize. The stereochemical outcome is influenced by the steric and electronic nature of the substituents on the aldehyde. The resulting vicinal diol, possessing two (Z)-2-iodo-2-(trimethylsilyl)vinyl moieties, serves as a versatile intermediate for further carbon-carbon bond-forming reactions, such as Suzuki couplings. researchgate.net

The table below summarizes the results of the Pinacol coupling of various 3-substituted-3-trimethylsilylpropenals as reported in the literature, highlighting the influence of the substituent at the 3-position on the diastereoselectivity of the reaction.

| Substrate | Product | Yield (%) | dl:meso Ratio |

|---|---|---|---|

| (Z)-3-Iodo-3-trimethylsilylpropenal | trans-4,5-Bis[(Z)-2-iodo-2-(trimethylsilyl)vinyl]-2,2-dimethyl-1,3-dioxolane | 85 | 95:5 |

| (Z)-3-Bromo-3-trimethylsilylpropenal | trans-4,5-Bis[(Z)-2-bromo-2-(trimethylsilyl)vinyl]-2,2-dimethyl-1,3-dioxolane | 82 | 88:12 |

| (E)-3-Bromo-3-trimethylsilylpropenal | trans-4,5-Bis[(E)-2-bromo-2-(trimethylsilyl)vinyl]-2,2-dimethyl-1,3-dioxolane | 79 | 85:15 |

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations with Silylated Aldehydes

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

In the context of 2-trimethylsilylpropenal, the aldehyde functionality is expected to readily undergo condensation with various active methylene compounds, such as malonates, cyanoacetates, and β-ketoesters, in the presence of a basic catalyst. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes elimination of water to afford the condensation product.

The presence of the trimethylsilyl group at the α-position of the propenal may influence the reactivity and the stereochemistry of the resulting product. The steric bulk of the silyl group could affect the rate of the initial nucleophilic attack and the subsequent elimination step. Electronically, the silyl group is generally considered to be electron-donating through hyperconjugation, which might slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted propenal. However, the overriding electronic effect is typically the electron-withdrawing nature of the carbonyl group itself.

Below is a representative table of potential active methylene compounds that could be employed in Knoevenagel-type condensations with 2-trimethylsilylpropenal, along with the general structure of the expected products.

| Active Methylene Compound | General Structure of Expected Product |

|---|---|

| Diethyl malonate | A diethyl 2-((E)-2-(trimethylsilyl)prop-1-en-1-ylidene)malonate derivative |

| Ethyl cyanoacetate | An ethyl (E)-2-cyano-4-(trimethylsilyl)penta-2,4-dienoate derivative |

| Malononitrile | A 2-((E)-2-(trimethylsilyl)prop-1-en-1-ylidene)malononitrile derivative |

| Ethyl acetoacetate | An ethyl (E)-2-acetyl-4-(trimethylsilyl)penta-2,4-dienoate derivative |

Lack of Specific Research Hinders Detailed Computational Analysis of 2-Trimethylsilylpropenal

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound 2-trimethylsilylpropenal. Despite the broad applicability of advanced computational methods in modern chemical research, dedicated studies on the reaction mechanisms, stereoselectivity, conformational landscape, and dynamic behavior of this particular silylated α,β-unsaturated aldehyde appear to be limited or not publicly documented. Therefore, a detailed article strictly adhering to the requested scientific outline cannot be generated at this time.

Computational chemistry serves as a powerful tool for elucidating molecular properties and reaction dynamics. Techniques such as Ab Initio and Density Functional Theory (DFT) are routinely employed to map reaction energy profiles, predict the stability of transition states, and explain the origins of stereoselectivity. Similarly, Molecular Dynamics (MD) simulations offer invaluable insights into the conformational behavior of molecules and the influence of solvent environments on reaction outcomes.

While general principles from computational studies on analogous α,β-unsaturated systems or other organosilicon compounds exist, extrapolating these findings to 2-trimethylsilylpropenal without direct computational evidence would be speculative and fall outside the required scope of a scientifically rigorous article. The specific electronic and steric effects of the trimethylsilyl group at the C2 position of the propenal backbone necessitate dedicated theoretical studies to accurately describe its chemical behavior.

Further theoretical investigation into this compound is required to populate the requested areas of study. Such research would be valuable in understanding the nuanced role of the silyl group in influencing the reactivity and stereochemical outcomes of reactions involving this versatile synthetic building block.

Computational and Theoretical Chemistry Studies of 2 Trimethylsilylpropenal

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are instrumental in predicting the chemical behavior of molecules. For 2-trimethylsilylpropenal, these descriptors would offer a quantitative framework to understand its reactivity, stability, and the nature of its interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are critical in predicting the feasibility and regioselectivity of chemical reactions.

For 2-trimethylsilylpropenal, the HOMO is expected to be predominantly located on the C=C double bond, which is electron-rich and thus the primary site for electrophilic attack. The presence of the electron-donating trimethylsilyl (B98337) group would likely raise the energy of the HOMO, making the molecule more susceptible to reaction with electrophiles compared to its non-silylated counterpart, propenal.

Conversely, the LUMO is anticipated to be centered on the carbonyl group and the β-carbon of the double bond, characteristic of α,β-unsaturated systems. This distribution makes these sites susceptible to nucleophilic attack. The energy of the LUMO is a key indicator of the molecule's electrophilicity. A lower LUMO energy would imply a greater propensity to accept electrons from a nucleophile.

The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability of a molecule. A smaller gap generally correlates with higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies would be necessary to quantify these energy levels and the resulting gap for 2-trimethylsilylpropenal.

Table 1: Predicted Frontier Molecular Orbital Characteristics of 2-Trimethylsilylpropenal

| Molecular Orbital | Predicted Primary Location | Predicted Influence of Trimethylsilyl Group | Implication for Reactivity |

| HOMO | C=C π-orbital | Raises HOMO energy | Increased reactivity towards electrophiles |

| LUMO | C=O and C=C π*-orbitals | May slightly lower LUMO energy | Susceptibility to nucleophilic attack at the carbonyl carbon and β-carbon |

| HOMO-LUMO Gap | - | Likely reduced compared to propenal | Higher overall reactivity |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is achieved by mapping the electrostatic potential onto the molecule's electron density surface.

For 2-trimethylsilylpropenal, the ESP map is expected to show a region of negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating its high electron density and its role as a primary site for electrophilic attack or hydrogen bonding.

Conversely, regions of positive potential (typically colored blue) are anticipated around the carbonyl carbon and the β-carbon of the alkene. These electron-deficient areas represent the electrophilic sites of the molecule, which are susceptible to attack by nucleophiles. The silicon atom of the trimethylsilyl group, being less electronegative than carbon, would likely contribute to a slight increase in positive potential in its vicinity, though the primary electrophilic centers would remain the carbonyl carbon and the β-carbon.

The ESP map would provide a more nuanced view of the electronic landscape of 2-trimethylsilylpropenal compared to simple resonance structures, offering a powerful tool for predicting the outcomes of intermolecular interactions and chemical reactions.

Table 2: Predicted Electrostatic Potential Distribution in 2-Trimethylsilylpropenal

| Molecular Region | Predicted Electrostatic Potential | Predicted Color on ESP Map | Implication for Reactivity |

| Carbonyl Oxygen | Negative | Red | Nucleophilic site, attractive to electrophiles |

| Carbonyl Carbon | Positive | Blue | Electrophilic site, susceptible to nucleophilic attack |

| β-Carbon | Positive | Blue/Green | Electrophilic site for conjugate addition |

| Trimethylsilyl Group | Slightly Positive | Light Blue/Green | Modulates overall electronic structure |

Integration into Broader Organosilicon Chemistry Research

Comparative Studies with Carbon Analogues: Electronic and Steric Effects of Silicon

The substitution of a carbon atom with a silicon atom in a molecule introduces significant changes in its physicochemical properties. These differences are primarily due to silicon's distinct atomic characteristics compared to carbon, such as its larger atomic radius, lower electronegativity, and the availability of low-energy d-orbitals. soci.orgnih.gov

Key differences between carbon and silicon are summarized below:

| Property | Carbon (C) | Silicon (Si) | Impact on Chemical Behavior |

| Atomic Radius | ~70 pm | ~110 pm | Si-C bonds are longer than C-C bonds, leading to less steric hindrance. wikipedia.org |

| Electronegativity (Pauling Scale) | 2.55 | 1.90 | The C-Si bond is polarized towards carbon, influencing the reactivity of adjacent functional groups. wikipedia.org |

| Bond Energy (Single Bond) | C-C: ~346 kJ/mol | Si-Si: ~222 kJ/mol | Si-Si chains are less stable than carbon chains. youtube.com |

| Bonding | Readily forms stable single, double, and triple bonds. | Primarily forms single bonds; double and triple bonds are generally less stable. quora.com | Limits the types of unsaturated systems that can be readily formed with silicon. |

| Coordination Number | Typically 4 | Can expand its coordination number to 5 or 6 (hypervalent silicon). soci.orgnih.gov | Allows for different reaction mechanisms and transition states compared to carbon. |

These fundamental differences give rise to distinct electronic and steric effects that are exploited in organic synthesis. The longer and weaker nature of silicon-carbon bonds compared to carbon-carbon bonds makes them more susceptible to cleavage under specific conditions. ias.ac.in Furthermore, the greater polarizability of silicon and its ability to stabilize adjacent positive charge (β-silyl effect) or negative charge (α-silyl effect) are cornerstone principles in organosilicon chemistry. soci.orgnih.gov

The presence of a silicon atom can profoundly influence the rate and stereochemical outcome of a chemical reaction. The steric bulk of silyl (B83357) groups can direct the approach of reagents, leading to high levels of stereoselectivity. For instance, bulky silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) can shield one face of a molecule, forcing an incoming reagent to attack from the less hindered side. beilstein-journals.org

In addition to steric effects, electronic factors play a crucial role. The stabilization of a carbocation at the β-position to the silicon atom (the β-silyl effect) is a well-documented phenomenon that accelerates reactions proceeding through such intermediates. soci.orgnih.gov This stabilization arises from hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation.

Conversely, silicon can also influence reactions by overriding innate regioselectivity preferences that are observed in their all-carbon counterparts, an effect attributed to the β-silyl effect on the structure of intermediate diradicals in certain cyclization reactions. rsc.org The stereochemistry of nucleophilic displacement at the silicon center is also highly sensitive to the nature of the nucleophile and the reaction medium, with reactions proceeding through either retention or inversion of configuration. researchgate.net

A key feature of organosilicon chemistry is the ability of a silicon atom to stabilize an adjacent carbanion (an α-silyl carbanion). soci.orgdatapdf.com This stabilization is attributed to several factors, including the polarization of the Si-C bond and the potential for overlap between the carbon p-orbital and silicon's d-orbitals (pπ-dπ bonding). soci.org This increased stability makes α-silyl carbanions useful nucleophiles in a variety of synthetic transformations.

One of the most prominent applications of α-silyl carbanions is the Peterson olefination reaction. This reaction provides a versatile method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. A significant advantage of the Peterson olefination is that the intermediate β-hydroxy silane (B1218182) can often be isolated. organic-chemistry.org Subsequent elimination under acidic or basic conditions proceeds via different stereochemical pathways (anti-elimination for acidic, syn-elimination for basic), allowing for the selective formation of either the (E)- or (Z)-alkene from the separated diastereomeric intermediates. organic-chemistry.org

The general scheme for the Peterson Olefination is as follows:

Addition: An α-silyl carbanion adds to an aldehyde or ketone to form a β-hydroxy silane intermediate.

Elimination: The β-hydroxy silane is then eliminated to form the alkene.

This transformation is a powerful tool in organic synthesis, providing a reliable alternative to other olefination methods like the Wittig reaction.

Organosilicon Reagents and Protecting Group Strategies in Organic Synthesis

Organosilicon compounds are extensively used as reagents and protecting groups in modern organic synthesis. gelest.com Their versatility stems from the ease of their introduction and removal under specific and often mild conditions, their compatibility with a wide range of reaction conditions, and the ability to tune their steric and electronic properties. beilstein-journals.orggelest.com

Silyl ethers are one of the most common and important classes of protecting groups for alcohols. wikipedia.orgmasterorganicchemistry.com They are formed by reacting an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base. wikipedia.org The resulting silyl ether masks the reactive hydroxyl group, preventing it from interfering with subsequent chemical steps. libretexts.org

A wide variety of silyl ethers are available, each with different steric bulk and stability, which allows for selective protection and deprotection of multiple hydroxyl groups within the same molecule. gelest.comwikipedia.org

Common Silyl Ether Protecting Groups:

| Abbreviation | Full Name | Silylating Agent Example | Relative Stability |

| TMS | Trimethylsilyl (B98337) | Trimethylsilyl chloride (TMSCl) | Least Stable |

| TES | Triethylsilyl | Triethylsilyl chloride (TESCl) | More stable than TMS |

| TBS/TBDMS | tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride (TBDMSCl) | Much more stable than TMS/TES |

| TIPS | Triisopropylsilyl | Triisopropylsilyl chloride (TIPSCl) | Very stable due to high steric hindrance |

| TBDPS | tert-Butyldiphenylsilyl | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Very stable, particularly to acidic conditions |

The choice of silyl group is dictated by the specific requirements of the synthetic sequence, with more sterically hindered groups generally offering greater stability towards acidic conditions and enzymatic reactions. harvard.edu This tiered stability is fundamental to the concept of orthogonal protection, where one type of silyl ether can be removed in the presence of another. gelest.com

A crucial aspect of any protecting group strategy is the ability to remove the group efficiently and selectively at the desired stage of a synthesis. Silyl ethers can be cleaved under various conditions, with the choice of reagent depending on the stability of the specific silyl group and the tolerance of other functional groups in the molecule.

The most common method for the deprotection of silyl ethers involves the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgmasterorganicchemistry.com The exceptional strength of the silicon-fluorine bond (Si-F bond energy is ~582 kJ/mol, one of the strongest single bonds) provides a powerful thermodynamic driving force for the cleavage of the silicon-oxygen bond. ias.ac.inharvard.edu

Common Deprotection Conditions for Silyl Ethers:

| Silyl Group | Common Deprotection Reagents | Conditions |

| TMS | Mild acid (e.g., acetic acid), K₂CO₃/MeOH | Mild |

| TES | Acetic acid, HF-Pyridine, TBAF | Mild to moderate |

| TBS/TBDMS | TBAF, HF-Pyridine, strong acid (e.g., TsOH) | Moderate |

| TIPS | TBAF (slower than for TBS), HF | Forcing |

| TBDPS | TBAF (slowest), HF | Forcing |

Selective deprotection can often be achieved by carefully controlling the reaction conditions. For example, less hindered silyl groups can be removed more quickly under acidic conditions. wikipedia.org The ability to strategically cleave specific silicon-containing moieties is a cornerstone of their utility in the synthesis of complex molecules. nih.govgelest.com The cleavage of silicon-carbon bonds is also a key step in many synthetic applications, often promoted by electrophiles or fluoride ions. nih.govresearchgate.net

Conclusion and Outlook

Summary of Key Research Findings and Paradigmatic Advances

Research into silylated α,β-unsaturated aldehydes like 2-trimethylsilylpropenal has demonstrated their utility as versatile synthetic intermediates. The α-silyl group acts as a powerful control element, influencing the regioselectivity of nucleophilic additions and the stereoselectivity of cycloaddition reactions. A key advance has been the recognition that the steric bulk of the silyl (B83357) group can retard polymerization, a common issue with α,β-unsaturated carbonyl compounds, thereby enhancing their utility as Michael acceptors in annulation sequences thieme-connect.de. The development of catalytic, one-pot procedures for reactions such as silylative reductive amination highlights the ongoing efforts to create more efficient synthetic routes using these building blocks nih.gov.

Emerging Trends and Unexplored Avenues in 2-Trimethylsilylpropenal Research

Emerging trends in organosilicon chemistry focus on sustainability and the development of novel materials mdpi.com. For 2-trimethylsilylpropenal, this translates to several unexplored avenues:

Asymmetric Catalysis: While the influence of the silyl group on stereoselectivity is known, the development of catalytic enantioselective reactions involving 2-trimethylsilylpropenal remains a significant area for exploration. This includes asymmetric Diels-Alder reactions, conjugate additions, and other transformations.

Photocatalysis and Electrochemistry: The application of modern synthetic methods like visible-light photocatalysis and electro-organic synthesis to manipulate the reactivity of 2-trimethylsilylpropenal is a promising and largely unexplored field.

Polymer Chemistry: The potential of 2-trimethylsilylpropenal as a monomer or functionalizing agent in polymer synthesis is an area ripe for investigation, potentially leading to new materials with tailored properties.

Future Impact on Organic, Organometallic, and Materials Chemistry

2-Trimethylsilylpropenal and related silylated building blocks are poised to have a continued impact across several chemical disciplines. In organic chemistry , they will likely be instrumental in the development of more efficient and stereoselective total syntheses of complex natural products and pharmaceuticals. The ability to fine-tune reactivity through the silyl group will remain a key strategic advantage.

In organometallic chemistry , the exploration of silylated aldehydes as ligands could lead to novel catalysts with unique reactivity and selectivity. The interplay between the silicon center and a metal catalyst could unlock new reaction pathways.

In materials chemistry , the incorporation of functional organosilicon monomers like 2-trimethylsilylpropenal into polymers could lead to the development of "smart" materials with responsive properties, as well as materials with enhanced thermal stability and durability, contributing to the broader field of sustainable high-performance polymers techscience.cnyoutube.com. The continued exploration of organosilicon chemistry is expected to yield new and valuable applications for these versatile compounds mdpi.comnih.gov.

Q & A

Q. What strategies enhance the reliability of spectroscopic data in 2-Trimethylsilylpropenal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.